molecular formula C14H21N3 B1441910 1-(Azetidin-3-yl)-4-benzylpiperazine CAS No. 1272846-95-3

1-(Azetidin-3-yl)-4-benzylpiperazine

Cat. No.: B1441910
CAS No.: 1272846-95-3
M. Wt: 231.34 g/mol
InChI Key: MQBXXKJUWZTXRF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, a compound named “Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate” was analyzed using 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the compound “1-(azetidin-3-yl)azepane dihydrochloride” has a molecular weight of 227.18 and is a powder at room temperature .

Scientific Research Applications

Antitubercular Activity

Research focused on azetidinone derivatives, including those related to "1-(Azetidin-3-yl)-4-benzylpiperazine," has demonstrated significant antitubercular potential. A study by Thomas, George, and Harindran (2014) explored azetidinone analogues comprising 1, 2, 4-triazole, showing good anti-tubercular activity against Mycobacterium tuberculosis H37RV strain, highlighting the therapeutic potential of these compounds in treating tuberculosis Thomas, George, & Harindran, 2014.

Antimicrobial Activity

Azetidinone derivatives have been synthesized and evaluated for their antimicrobial properties, indicating a broad spectrum of activity against various bacteria and fungi. Mistry and Desai (2006) reported on nitrogen and sulfur-containing heterocyclic compounds, including azetidinone derivatives, showcasing their antibacterial and antifungal activities Mistry & Desai, 2006.

Anti-inflammatory and Analgesic Properties

Several studies have investigated the anti-inflammatory and analgesic effects of azetidinone derivatives. For instance, compounds synthesized from Schiff bases and azetidinones were found to exhibit significant anti-inflammatory activity, as highlighted by Khedekar et al. (2003), who discovered potent compounds within this class Khedekar et al., 2003.

Anticancer Potential

The role of azetidinone derivatives in cancer treatment has also been explored, with research indicating their potential in inhibiting proliferation, migration, and inducing apoptosis in cancer cells. Khanam et al. (2018) provided insights into the mechanistic studies of apoptosis induced by these compounds in human cervical cancer cells, suggesting their promise as antineoplastic agents Khanam et al., 2018.

Synthesis and Biological Evaluation

The synthesis and biological evaluation of azetidinone derivatives have been a significant focus of research, aiming to identify novel compounds with enhanced pharmacological profiles. Studies such as those by Ilango and Arunkumar (2011) on trihydroxy benzamido azetidin-2-one derivatives have revealed their antimicrobial and antitubercular activities, contributing to the development of new therapeutic agents Ilango & Arunkumar, 2011.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For instance, a compound named “3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione” showed beneficial ED50 and protective index values in the maximal electroshock (MES) test and the 6 Hz (32 mA) test .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For instance, the compound “1-(azetidin-3-yl)azepane dihydrochloride” has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(azetidin-3-yl)-4-benzylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-2-4-13(5-3-1)12-16-6-8-17(9-7-16)14-10-15-11-14/h1-5,14-15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBXXKJUWZTXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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